(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol
Overview
Description
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by a thiazole ring substituted with a methyl group at the second position, a phenyl group at the fourth position, and a hydroxymethyl group at the fifth position. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
These include enzymes, receptors, and other proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a manner that can either activate or inhibit the function of these targets . This interaction can lead to changes in the biochemical pathways that these targets are involved in.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides. For instance, the reaction of 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve yields in the production of thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-4-phenyl-1,3-thiazolidin-5-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Medicine: Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
2-Amino-4-phenylthiazole: A thiazole derivative with an amino group at the second position, known for its antimicrobial activity.
4-Methyl-2-phenylthiazole: A thiazole derivative with a methyl group at the fourth position, used in the synthesis of various pharmaceuticals.
Uniqueness: (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRYERMYEBFVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594517 | |
Record name | (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-12-9 | |
Record name | 2-Methyl-4-phenyl-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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